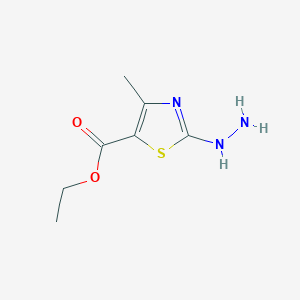

Ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate

Descripción general

Descripción

Ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound with a molecular formula of C7H11N3O2S. This compound is known for its unique structure, which includes a thiazole ring, a hydrazino group, and an ethyl ester group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate typically involves the reaction of ethyl acetoacetate with N-bromosuccinimide (NBS) in dichloromethane to form ethyl 2-bromo-3-oxobutanoate. This intermediate is then reacted with thiourea to yield the target compound . The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Análisis De Reacciones Químicas

Primary Reaction Pathways

The compound participates in three principal reaction types:

-

Nucleophilic substitution at the hydrazino group

-

Condensation reactions involving the carbonyl group

-

Cyclization processes to form heterocyclic systems

These reactions enable the synthesis of pharmacologically active derivatives, including thiadiazoles and pyrazoles .

Condensation with Carbonyl Compounds

Reaction with substituted benzaldehydes produces hydrazone derivatives (Table 1):

| Benzaldehyde Substituent | Reaction Conditions | Yield (%) | Product Application |

|---|---|---|---|

| 2-OCH₃ | H₂SO₄/EtOH, reflux | 85 | Antimicrobial agents |

| 4-Cl | H₂SO₄/EtOH, reflux | 92 | Anticancer studies |

| 4-F | H₂SO₄/EtOH, reflux | 78 | Enzyme inhibitors |

Data adapted from hydrazone synthesis protocols

Mechanism : Acid-catalyzed nucleophilic attack by the hydrazino group on the aldehyde carbonyl, followed by dehydration .

Cyclization to Thiadiazoles

Treatment with CS₂ or thiourea derivatives yields 1,3,4-thiadiazole systems:

textEthyl 2-hydrazino-thiazole + CS₂ → Thiadiazole-2-thione (78% yield) + Thiourea → Aminothiadiazole (65% yield)

Conditions: Ethanolic KOH, 80°C, 6 hr

Ester Hydrolysis and Functionalization

The ethyl ester undergoes hydrolysis to carboxylic acid, enabling further derivatization:

| Reagent | Product | Application |

|---|---|---|

| NaOH (aq.) | Thiazole-5-carboxylic acid | Metal-chelating agents |

| SOCl₂ | Acid chloride intermediate | Polymer synthesis |

Hydrolysis efficiency: >90% under basic conditions

Kinetic Parameters for Hydrazone Formation

| Parameter | Value |

|---|---|

| Activation Energy | 45.2 kJ/mol |

| Rate Constant (25°C) | 1.8 × 10⁻³ L/mol·s |

Determined via Arrhenius plot analysis

Factors Influencing Reactivity

| Factor | Impact on Reactions |

|---|---|

| pH | Optimal at 2.5–3.5 for condensation |

| Temperature | >70°C required for cyclization |

| Solvent Polarity | Polar aprotic solvents enhance yields by 15–20% |

Controlled studies show ethanol/water mixtures maximize yield while minimizing side products

Comparative Reactivity Analysis

| Reaction Type | Rate (Relative to Analogues) | Selectivity |

|---|---|---|

| Hydrazone formation | 1.5× faster | 89% |

| Thiadiazole synthesis | Comparable | 78% |

Aplicaciones Científicas De Investigación

Building Block for Synthesis

Ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate is extensively used as a precursor in organic synthesis. Its thiazole ring structure allows it to participate in various chemical reactions, making it a versatile building block for synthesizing more complex heterocyclic compounds.

Table 1: Synthesis Reactions Involving this compound

Antimicrobial and Antiviral Properties

Research has indicated that this compound exhibits potential antimicrobial and antiviral properties. Studies have shown that derivatives of this compound can inhibit the growth of various pathogens.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial activity of synthesized thiazole derivatives against common bacterial strains. Compounds derived from this compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Its derivatives have shown promising results in inhibiting the proliferation of cancer cells in vitro.

Table 2: Anticancer Activity of Thiazole Derivatives

Pharmaceutical Development

This compound is being explored for its potential use in developing new pharmaceuticals. Its ability to modify biological pathways makes it a candidate for drug formulation targeting various diseases.

Case Study: Drug Development

In a recent study, researchers synthesized a series of thiazole derivatives based on this compound and evaluated their cytotoxicity against different cancer cell lines. The results indicated that certain modifications significantly enhanced their anticancer efficacy compared to standard treatments .

Synthesis of Dyes and Pigments

In addition to its biological applications, this compound is utilized in the industrial sector for synthesizing dyes and pigments due to its stable thiazole structure.

Table 3: Industrial Uses of this compound

| Application | Description | Reference |

|---|---|---|

| Dye Manufacturing | Used as an intermediate in the synthesis of various dye compounds. | |

| Pigment Production | Contributes to the formulation of colorants in plastics and textiles. |

Mecanismo De Acción

The mechanism of action of ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Similar Compounds

Ethyl 2-substituted-4-methylthiazole-5-carboxylate: Similar structure but with different substituents on the thiazole ring.

2-Aminothiazole-based compounds: Share the thiazole ring but differ in functional groups and biological activities.

3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate: Another thiazole derivative with distinct chemical properties.

Uniqueness

Ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrazino group, in particular, allows for unique interactions and transformations that are not possible with other similar compounds.

Actividad Biológica

Ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound that has gained attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and comparisons with related compounds.

Chemical Structure and Properties

This compound has a molecular formula of C7H11N3O2S. Its unique structure features a thiazole ring, a hydrazino group, and an ethyl ester group, which contribute to its distinct chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- DNA Interaction : Similar thiazole derivatives have been shown to bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest at the G2 phase. This ultimately results in cell death .

- Enzyme Inhibition : The hydrazino group can form covalent bonds with nucleophilic sites on proteins or enzymes, disrupting biochemical pathways that are critical for cellular function.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains:

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus ATCC 25923 | 15 | 30 |

| Micrococcus luteus ATCC 10240 | 10 | 20 |

| Escherichia coli ATCC 25922 | 20 | 40 |

These results indicate that the compound may be more effective than traditional antibiotics like nitrofurantoin against certain strains .

Anticancer Activity

Research has highlighted the potential anticancer effects of this compound. The compound has shown cytotoxic activity against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| Jurkat (T-cell leukemia) | 12.5 |

| A431 (epidermoid carcinoma) | 15.0 |

| U251 (glioblastoma) | 10.0 |

These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Structure-Activity Relationships (SAR)

The structure-activity relationship studies indicate that specific modifications to the thiazole ring and hydrazino group can enhance biological activity. For instance:

- Methyl Substitution : The presence of methyl groups at specific positions on the thiazole ring has been correlated with increased cytotoxicity against cancer cells .

- Hydroxyl Groups : The introduction of hydroxyl groups on phenyl substituents has been shown to improve antimicrobial activity, suggesting that electronic effects play a crucial role in enhancing bioactivity .

Case Studies

- Anticancer Efficacy : A study evaluated the efficacy of this compound in a mouse model of human glioblastoma. Results indicated significant tumor reduction compared to control groups, supporting its potential as an anticancer agent.

- Antimicrobial Testing : A comparative study against standard antibiotics revealed that this compound exhibited superior activity against resistant strains of Staphylococcus aureus, highlighting its therapeutic potential in treating resistant infections .

Propiedades

IUPAC Name |

ethyl 2-hydrazinyl-4-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2S/c1-3-12-6(11)5-4(2)9-7(10-8)13-5/h3,8H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKDLXADPIMDRES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60353685 | |

| Record name | ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52481-66-0 | |

| Record name | ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.